Product packaging for 4-bromo-N-(1-phenylethyl)benzamide(Cat. No.:)

4-bromo-N-(1-phenylethyl)benzamide

Cat. No.: B5241683
M. Wt: 304.18 g/mol
InChI Key: HYHSCLDDJSDEQE-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a prominent class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a key pharmacophore in numerous biologically active molecules, leading to their widespread use in medicinal chemistry. researchgate.net The amide bond is stable, largely neutral, and capable of participating in hydrogen bonding as both a donor and an acceptor, properties that are crucial for molecular recognition and binding to biological targets. researchgate.net

The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse pharmacological activities. These activities include antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory properties. nih.gov Moreover, benzamide derivatives serve as crucial intermediates in the synthesis of more complex molecules and are utilized in the development of functional materials. Their importance is underscored by their presence in a variety of commercial drugs. wikipedia.org

Role of Halogen Substituents in Directing Molecular Interactions and Reactivity

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto a benzamide scaffold profoundly influences its physicochemical properties and intermolecular interactions. Halogens are often used in drug design to enhance membrane permeability and improve oral absorption. researchgate.net Beyond their steric and hydrophobic contributions, halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and participate in highly directional non-covalent interactions known as halogen bonds. acs.org

This interaction arises from a region of positive electrostatic potential, termed a "sigma-hole," located on the halogen atom opposite to the covalent bond. nih.govnih.gov This positive region can interact favorably with Lewis bases and other electron-rich sites, playing a critical role in molecular recognition, crystal engineering, and the binding of ligands to biological macromolecules. acs.orgnih.gov The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org The presence of a halogen substituent can also modulate the reactivity of the aromatic ring, influencing its susceptibility to further chemical transformations.

Chiral Amides: Synthetic Challenges and Stereochemical Implications

Chiral amides, which contain a stereogenic center, are of immense importance in pharmaceutical and materials science due to their specific interactions with other chiral molecules, such as biological receptors. The synthesis of enantiomerically pure chiral amides, however, presents significant challenges. nih.gov One of the primary difficulties is preventing racemization (the formation of an equal mixture of enantiomers) during the amide bond formation, especially when coupling chiral carboxylic acids or amines. rsc.org

The development of racemization-free coupling reagents and asymmetric synthetic methods is an active area of research. rsc.org The stereochemistry of the amide can have profound implications for its biological activity and physical properties. For instance, the different enantiomers of a chiral drug can exhibit vastly different therapeutic effects or toxicities. The rotational restriction around the amide bond can also give rise to distinct stereoisomers, a property that can be exploited to control the three-dimensional structure of molecules. bris.ac.uk

Research Rationale for In-depth Investigation of 4-bromo-N-(1-phenylethyl)benzamide

The compound this compound serves as an excellent model system for investigating the interplay of the chemical principles outlined above. Its structure incorporates several key features:

A benzamide core , providing a rigid and well-defined scaffold.

A bromine substituent at the 4-position of the benzoyl ring, which can participate in halogen bonding and serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions. researchgate.net

A chiral (1-phenylethyl)amino group , introducing a stereogenic center that allows for the study of stereochemical effects and chiroptical properties.

The synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide has been achieved in high yield through the reaction of 4-bromobenzoic acid and (S)‐1‐phenylethanamine. researchgate.net This compound and its derivatives are subjects of interest for both synthetic and computational studies. researchgate.net The detailed investigation of this compound allows for a deeper understanding of how halogen bonding and chirality influence molecular conformation and intermolecular interactions, providing valuable insights for the rational design of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO B5241683 4-bromo-N-(1-phenylethyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHSCLDDJSDEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo N 1 Phenylethyl Benzamide and Its Derivatives

Direct Amidation Strategies for the Benzamide (B126) Core Formation

Direct amidation, the reaction between a carboxylic acid and an amine, represents the most straightforward approach to forming an amide bond, with water as the only theoretical byproduct. rsc.org However, the direct reaction is often challenging due to the competing acid-base reaction between the carboxylic acid and the amine. fishersci.co.uk Consequently, various strategies have been developed to facilitate this transformation.

Coupling of 4-bromobenzoic Acid with (1-phenylethyl)amine

The synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide has been achieved in high yield through the direct coupling of 4-bromobenzoic acid and (S)-1-phenylethanamine. researchgate.net This reaction exemplifies a direct amidation approach, where activating agents or specific reaction conditions are employed to drive the reaction towards amide formation.

Titanium(IV) chloride (TiCl4) has been successfully utilized as a coupling reagent for the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide from 4-bromobenzoic acid and (S)-1-phenylethanamine, affording the product in an excellent yield of 93%. researchgate.net TiCl4 is a Lewis acid that can activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.netnih.gov The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net

Table 1: Synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide using TiCl4

Reactant 1Reactant 2Coupling ReagentBaseYield (%)Reference
4-bromobenzoic acid(S)-1-phenylethanamineTiCl4Pyridine (B92270)93 researchgate.net

This table summarizes the high-yield synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide via a TiCl4-mediated coupling reaction.

In the TiCl4-mediated synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide, pyridine serves a dual role as both a base and a solvent. researchgate.net As a base, pyridine neutralizes the HCl formed during the reaction, which prevents the protonation of the amine and shifts the equilibrium towards the product side. ncert.nic.in Pyridine's function as a solvent provides a suitable medium for the reaction to proceed. researchgate.net In some cases, pyridine can also act as a nucleophilic catalyst, reacting with the activated carboxylic acid derivative to form a highly reactive acyl-pyridinium intermediate, which is then attacked by the amine. chemicalforums.com

Alternative Approaches: Acyl Chloride Reactivity with Amines

An alternative and widely used method for amide bond formation involves the reaction of an acyl chloride with an amine. fishersci.co.ukresearchgate.net This method, often referred to as the Schotten-Baumann reaction, is generally rapid and efficient. fishersci.co.uk The acyl chloride, being more electrophilic than the corresponding carboxylic acid, readily reacts with the amine nucleophile. pearson.com

The reaction between an acyl chloride and a primary amine proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the amide. chemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl byproduct. ncert.nic.inresearchgate.net

The Ritter reaction provides another pathway to N-alkyl amides by reacting a nitrile with a source of a carbocation. wikipedia.org Traditionally, this reaction requires strong acids, which can lead to side reactions. rsc.orgresearchgate.net A more recent development involves the use of tropylium (B1234903) salts to promote the Ritter reaction under milder conditions. rsc.orgresearchgate.net This method has been shown to be effective for a range of alcohol and nitrile substrates, producing the corresponding amides in good to excellent yields. rsc.orgresearchgate.net The tropylium ion can act as a Lewis acid to facilitate the formation of the carbocation intermediate necessary for the reaction. researchgate.net This approach is also amenable to microwave and continuous flow reactor technologies. rsc.orgthieme-connect.com

Table 2: Examples of Tropylium-Promoted Ritter Reactions

Alcohol SubstrateNitrile SubstrateProductYield (%)Reference
Various secondary alcoholsAcetonitrileCorresponding amidesGood to excellent researchgate.net

This table illustrates the versatility and efficiency of tropylium-promoted Ritter reactions for the synthesis of N-alkyl amides.

Catalyst Systems for Amide Bond Formation

The development of catalytic methods for amide bond formation is a significant area of research aimed at improving the efficiency and sustainability of amide synthesis. rsc.orgucl.ac.uk These methods often involve the use of transition metal catalysts or organocatalysts to activate the carboxylic acid or facilitate the coupling reaction under milder conditions. rsc.org

Several metal-based catalysts, including those based on titanium, zirconium, and boron, have been shown to be effective for the direct amidation of carboxylic acids. rsc.orgucl.ac.uk For instance, titanium(IV) isopropoxide and boric acid are examples of simple, low-cost catalysts that can be used for this purpose. rsc.orgucl.ac.uk Boronic acids, in particular, have been extensively studied as catalysts for amidation reactions, often requiring azeotropic removal of water to drive the reaction to completion. ucl.ac.uk

Enzyme-catalyzed methods also offer a green and highly selective alternative for amide bond formation. numberanalytics.comnih.gov Enzymes like lipases and proteases can catalyze the reaction under mild conditions, often with high enantioselectivity. numberanalytics.com

Table 3: Overview of Catalyst Systems for Amide Bond Formation

Catalyst TypeExamplesKey FeaturesReference(s)
Transition Metal CatalystsTi(O-iPr)4, ZnCl2Catalyze direct amidation of carboxylic acids. rsc.org
p-Block Metal CatalystsBoric acid, Boronic acidsLow-cost and efficient for direct amidation. rsc.orgucl.ac.uk
OrganocatalystsTropylium saltsPromote Ritter reactions under mild conditions. rsc.orgresearchgate.net
Biocatalysts (Enzymes)Lipases, ProteasesHigh selectivity and mild reaction conditions. numberanalytics.comnih.gov

This table provides a summary of different catalytic systems employed in amide bond formation, highlighting their key characteristics.

Post-Synthetic Modifications and Derivatization Strategies of the Bromo-Benzamide Scaffold

The bromine atom on the benzamide ring serves as a key functional handle for a variety of post-synthetic modifications. These transformations allow for the introduction of diverse substituents, leading to the creation of extensive compound libraries.

Palladium-Catalyzed Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov In the context of the 4-bromo-N-(1-phenylethyl)benzamide scaffold, this reaction enables the introduction of various aryl and heteroaryl groups at the 4-position of the benzoyl ring. researchgate.net

The reaction of this compound with a diverse range of aryl boronic acids is a common strategy for generating a library of analogues. researchgate.net This palladium-catalyzed reaction typically proceeds in the presence of a base and a suitable palladium catalyst system. organic-chemistry.orgresearchgate.net The choice of the aryl boronic acid directly dictates the nature of the substituent introduced, allowing for systematic exploration of the chemical space around the benzamide core. For instance, reacting the bromo-benzamide with different aryl boronic acids has been shown to produce a series of analogues in moderate to good yields, ranging from 62-89%. researchgate.net This method is highly chemoselective and tolerates a variety of functional groups on both coupling partners. nobelprize.org

A typical reaction involves the this compound, an aryl boronic acid, a palladium catalyst, and a base in a suitable solvent system. The reaction mixture is heated to facilitate the coupling process.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Entry Aryl Boronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 92 researchgate.net
2 4-Methoxyphenylboronic acid Pd(OAc)₂/BuPAd₂ K₃PO₄ Toluene High nobelprize.org

This table is illustrative and specific conditions and yields may vary based on the full experimental details provided in the cited literature.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system. organic-chemistry.orgresearchgate.net Both the palladium source and the supporting ligands play a crucial role in the catalytic cycle. Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used and have proven effective. organic-chemistry.org Research has shown that catalyst systems derived from palladium precatalysts and specific phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can exhibit exceptional reactivity, even with challenging substrates like heteroaryl halides. acs.org

Optimization of the catalyst system often involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., triphenylphosphine (B44618), diadamantyl-n-butylphosphine), and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). organic-chemistry.orgnobelprize.org For instance, the use of diadamantyl-n-butylphosphane (BuPAd₂) as a ligand has been reported to be highly effective for the coupling of non-activated and deactivated aryl chlorides, achieving high yields with very low catalyst loadings. nobelprize.org The choice of solvent, such as toluene/water mixtures or 2-propanol, can also significantly influence the reaction outcome. organic-chemistry.orgscilit.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium or Grignard reagents from aryl bromides. wikipedia.orgtcnj.edu In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. tcnj.edu

The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups. This method provides an alternative to cross-coupling reactions for derivatization. For example, quenching the aryllithium species with water would result in the debrominated product, while reaction with an alkyl halide would introduce an alkyl group. A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been developed for the selective bromine-metal exchange on bromoheterocycles with acidic protons under non-cryogenic conditions. nih.gov

This approach is chemoselective, and by conducting the reaction at low temperatures (e.g., -100 °C), side reactions involving the electrophilic amide group can be minimized. tcnj.edu

Derivatization of Chiral Amides for Chromatographic Analysis

The derivatization of chiral compounds is a common strategy in analytical chemistry to facilitate their separation and analysis, particularly by chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govresearchgate.net When dealing with chiral amides such as this compound, derivatization can be employed to enhance detectability or to convert enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase. nih.govresearchgate.net

The primary goal of this type of derivatization is not typically to create new analogs for biological testing, but rather to enable accurate determination of enantiomeric purity or for analytical quantification. sigmaaldrich.com This is achieved by reacting the chiral amide with a chiral derivatizing agent (CDA). researchgate.net The reaction with a CDA transforms the enantiomers into diastereomeric derivatives, which possess different physical properties and can be separated using achiral chromatography. nih.gov

Common derivatization strategies for compounds containing amine or amide functionalities involve acylation or the formation of ureas or thioureas. nih.govnih.gov For example, reagents like N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) can react with amine and alcohol groups. nih.gov While the primary amide N-H in this compound is relatively unreactive, derivatization could potentially occur at other sites if the molecule were further functionalized, or if the amide bond itself were the target of a derivatization reaction under specific conditions. For the purpose of analyzing the enantiomeric purity of the parent amine, (S)-1-phenylethylamine, derivatization to form the amide with 4-bromobenzoic acid itself constitutes an indirect method of analysis.

Stereoselective Synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide

The stereoselective synthesis of a specific enantiomer of a chiral compound is of paramount importance, particularly in pharmaceutical and biological studies where enantiomers can exhibit different pharmacological activities. For this compound, the synthesis of the (S)-enantiomer has been reported with high yield.

One effective method involves the direct coupling of 4-bromobenzoic acid with the chiral amine, (S)-1-phenylethanamine. researchgate.net The reaction can be efficiently promoted by a coupling reagent such as titanium tetrachloride (TiCl₄) in the presence of a base like pyridine, which can also serve as the solvent. researchgate.net This approach has been shown to produce (S)-4-bromo-N-(1-phenylethyl)benzamide in an excellent yield of 93%. researchgate.net

Another established method for amide bond formation is the use of benzoic acid and an amine in the presence of boric acid as a catalyst, followed by refluxing in a suitable solvent like toluene. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-4-bromo-N-(1-phenylethyl)benzamide
4-bromobenzoic acid
(S)-1-phenylethanamine
Titanium tetrachloride
Pyridine
Tetrakis(triphenylphosphine)palladium(0)
Palladium(II) acetate
Tris(dibenzylideneacetone)dipalladium(0)
Triphenylphosphine
Diadamantyl-n-butylphosphine
Potassium carbonate
Potassium phosphate
Cesium carbonate
Toluene
2-Propanol
n-Butyllithium
t-Butyllithium
Isopropylmagnesium chloride
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Tolylboronic acid
N-(p-toluenesulfonyl)-L-phenylalanine chloride

Utilization of Chiral (S)-1-phenylethanamine Precursor

The synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide prominently features the use of (S)-1-phenylethanamine as a chiral precursor. researchgate.net This specific enantiomer is crucial for establishing the stereochemistry of the final product. The reaction involves the coupling of 4-bromobenzoic acid with (S)-1-phenylethanamine. researchgate.net One documented synthesis method employs titanium tetrachloride (TiCl₄) as a coupling reagent in the presence of pyridine, which acts as both a base and a solvent. researchgate.netkisti.re.kr This approach has been reported to produce the target compound in an excellent yield of 93%. researchgate.netkisti.re.kr

The general procedure involves dissolving 4-bromobenzoic acid in pyridine, followed by the addition of TiCl₄. Subsequently, (S)-1-phenylethanamine is introduced to the reaction mixture, which is then heated to 90°C and stirred to facilitate the amidation reaction. researchgate.net

Preservation and Control of Stereochemistry during Synthesis

The preservation of the stereocenter from the (S)-1-phenylethanamine precursor is a critical aspect of the synthesis. The reaction conditions are designed to be mild enough to prevent racemization at the chiral center. The use of coupling reagents like titanium tetrachloride facilitates the formation of the amide bond without affecting the stereochemical integrity of the 1-phenylethyl group. researchgate.net

For related derivatives, such as 4-[(2-bromoacetyl)amino]-N-(1-phenylethyl)-benzamide, the synthetic strategy involves sequential amidation and bromoacetylation. In these multi-step syntheses, maintaining an inert atmosphere and controlling the stoichiometry of reactive agents like bromoacetyl chloride are vital to prevent side reactions and preserve the desired stereochemistry.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its analogues. Key factors that are manipulated include the choice of solvent, temperature, and the equivalents of reagents used. researchgate.net

For the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide, a study reported the use of 4-bromobenzoic acid (1 g, 4.94 mmol), TiCl₄ (1.638 ml, 5.54 mmol), and (S)-1-phenylethanamine (0.648 ml, 5 mmol) in 20 ml of pyridine. researchgate.net The reaction was heated to 90°C, leading to a high yield. researchgate.net The progress of the reaction is typically monitored using thin-layer chromatography (TLC). researchgate.net

The broader field of chemical synthesis is increasingly employing advanced strategies for reaction optimization. nih.gov While not specifically detailed for this exact compound in the provided results, general principles involve systematically varying parameters like reactant concentration, temperature, and pressure to enhance reaction rates and yields. For instance, increasing reactant concentration generally leads to a higher frequency of particle collisions and thus a faster reaction rate.

Table 1: Optimized Reaction Conditions for (S)-4-bromo-N-(1-phenylethyl)benzamide Synthesis researchgate.net

ParameterValue
Reactant 1 4-bromobenzoic acid (1 g, 4.94 mmol)
Reactant 2 (S)-1-phenylethanamine (0.648 ml, 5 mmol)
Coupling Reagent Titanium tetrachloride (TiCl₄) (1.638 ml, 5.54 mmol)
Solvent/Base Pyridine (20 ml)
Temperature 90 °C
Reported Yield 93%

Purification Techniques for Synthesized Compounds

Following the synthesis, purification is a critical step to isolate the desired compound from byproducts and unreacted starting materials. For this compound, the solvent is typically removed using a rotary evaporator. researchgate.net

For related benzamide derivatives, purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present. Monitoring of the purification process is often accomplished by thin-layer chromatography (TLC) and visualization under an ultraviolet lamp. researchgate.net

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 4-bromo-N-(1-phenylethyl)benzamide, revealing the precise electronic environment of each proton and carbon atom.

Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the different types of protons present in the molecule.

The aromatic protons on the 4-bromobenzoyl moiety appear as two distinct doublets in the downfield region of the spectrum. The protons ortho to the carbonyl group (H-2' and H-6') are electronically deshielded and resonate at a lower field compared to the protons meta to the carbonyl group (H-3' and H-5'). This is due to the electron-withdrawing nature of both the carbonyl group and the bromine atom. The protons on the phenylethyl group also give rise to a set of signals. The five protons of the phenyl ring typically appear as a multiplet. The methine proton (CH) adjacent to the nitrogen atom and the phenyl group is observed as a quartet, due to coupling with the adjacent methyl protons. The methyl (CH₃) protons, in turn, appear as a doublet. The amide proton (NH) often presents as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

A detailed analysis of the spin-spin coupling constants (J values) further confirms the assignments. For instance, the ortho coupling between adjacent aromatic protons typically falls in the range of 7-9 Hz.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (4-bromobenzoyl)7.62d8.8
Aromatic (phenylethyl)7.38t8.4
Aromatic (phenylethyl)7.13t8.4
Amide (NH)~6.5-7.5br s-
Methine (CH)~5.3q~7.0
Methyl (CH₃)~1.6d~7.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The carbonyl carbon of the amide group is characteristically found at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substitution. The carbon atom attached to the bromine (C-4') is significantly shielded compared to the other aromatic carbons due to the heavy atom effect of bromine. The quaternary carbons of the aromatic rings also show distinct signals. The carbons of the phenylethyl group are observed in the aliphatic region of the spectrum, with the methine carbon appearing at a lower field than the methyl carbon.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic (C-1')~133
Aromatic (C-2', C-6')~128
Aromatic (C-3', C-5')~131
Aromatic (C-4')~126
Aromatic (C-1'')~143
Aromatic (C-2'', C-6'')~126
Aromatic (C-3'', C-5'')~129
Aromatic (C-4'')~127
Methine (CH)~49
Methyl (CH₃)~22

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Definitive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY spectra would show cross-peaks between the ortho and meta protons on the 4-bromobenzoyl ring, confirming their adjacent positions. rsc.org It would also show a correlation between the methine proton and the methyl protons of the phenylethyl group. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for the methine proton would show a cross-peak with the signal for the methine carbon.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Amide N-H Stretching and Carbonyl C=O Stretching Frequencies

The IR spectrum of this compound exhibits characteristic absorption bands for the amide functional group. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. chemicalbook.com The exact position can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration is a strong and sharp absorption that is readily identifiable in the spectrum, typically occurring in the range of 1630-1680 cm⁻¹. chemicalbook.com The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency.

Aromatic Ring Vibrations

The presence of the two aromatic rings in this compound gives rise to several characteristic absorption bands in the IR spectrum. spectrabase.com The C-H stretching vibrations of the aromatic protons are typically observed as a group of weak to medium bands just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings cause a series of absorptions in the 1450-1600 cm⁻¹ region. vscht.cz The pattern of these bands can sometimes provide information about the substitution pattern of the rings. Furthermore, out-of-plane C-H bending vibrations appear in the region of 690-900 cm⁻¹, and the specific positions of these bands can be indicative of the number of adjacent hydrogen atoms on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Absorption Range (cm⁻¹)
N-H StretchAmide3300 - 3500
Aromatic C-H StretchAromatic Ring3000 - 3100
Aliphatic C-H StretchAlkyl2850 - 3000
C=O StretchAmide (Amide I)1630 - 1680
C=C StretchAromatic Ring1450 - 1600
N-H BendAmide (Amide II)1515 - 1570
C-Br StretchBromo-Aromatic500 - 600

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise mass of the parent ion, which is crucial for confirming the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of each element in the molecule (C, H, Br, N, O). This high degree of accuracy allows for the unambiguous determination of the molecular formula.

For the related compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, synthesized from 4-bromobenzoic acid and (S)-1-phenylethanamine, its molecular formula is established through such precise mass measurements. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that helps to confirm the molecule's structure. Analysis of the fragmentation pattern of this compound would reveal characteristic cleavages. Key expected fragments would likely include the benzoyl cation and the 1-phenylethyl cation, providing evidence for the amide linkage and the two main structural components of the molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be a distinctive feature in the mass spectrum, with characteristic M and M+2 peaks for bromine-containing fragments.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography offers an unparalleled, detailed view of the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been instrumental in characterizing the solid-state structure of benzamide (B126) derivatives. While specific crystallographic data for this compound is not detailed in the provided results, extensive studies on closely related compounds provide a strong basis for understanding its structural characteristics.

Molecular Conformation and Dihedral Angles in the Solid State

The conformation of benzamide derivatives in the solid state is defined by the rotational arrangements around key single bonds, which are described by dihedral angles. For instance, in the related molecule 4-bromo-N-phenylbenzamide, the molecule is twisted. nih.govnih.gov The dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°. nih.govnih.gov The central amide plane (N—C=O) is also twisted relative to the two aromatic rings. nih.govnih.gov This twisting is a common feature in N-aryl benzamides and is influenced by steric and electronic effects.

Dihedral AngleValue (°)
Phenyl Ring vs. 4-Bromophenyl Ring58.63 (9)
Central N-C=O Plane vs. Phenyl Ring30.2 (2)
Central N-C=O Plane vs. 4-Bromophenyl Ring29.2 (2)
Data for the related compound 4-bromo-N-phenylbenzamide. nih.govnih.gov

Analysis of Intermolecular Interactions (e.g., N-H⋯O Hydrogen Bonds, C-H⋯π Contacts)

The way molecules of this compound are arranged in a crystal is directed by a network of non-covalent interactions. For many benzamides, N-H⋯O hydrogen bonds are a dominant feature, where the amide hydrogen atom of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. researchgate.net This interaction typically leads to the formation of chains or dimers. researchgate.net

In addition to these strong hydrogen bonds, weaker interactions such as C-H⋯π contacts play a significant role in stabilizing the crystal structure. These occur when a hydrogen atom attached to a carbon atom interacts with the electron-rich π system of an aromatic ring. In 4-bromo-N-phenylbenzamide, C-H⋯π contacts involving hydrogen atoms from both the phenyl and 4-bromophenyl rings are observed. nih.govnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for elucidating the intricacies of 4-bromo-N-(1-phenylethyl)benzamide. Calculations are often performed using the B3LYP functional with a 6-311G(d,p) basis set, sometimes in the presence of a solvent model like SMD (Solvation Model based on Density) for 1,4-dioxane (B91453) to simulate experimental conditions. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. researchgate.net These computational models are then compared with experimental data, often obtained from X-ray crystallography, to validate the accuracy of the theoretical approach. The analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For (S)-4-bromo-N-(1-phenylethyl)benzamide, the HOMO-LUMO gap has been calculated, providing insights into its kinetic stability. researchgate.net

The calculated HOMO-LUMO gap for (S)-4-bromo-N-(1-phenylethyl)benzamide is 5.53 eV. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com It maps the electrostatic potential onto the electron density surface. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MESP surface reveals that the oxygen atom of the carbonyl group is the most electron-rich site, making it a likely target for electrophiles. Conversely, the hydrogen atom of the N-H group is the most electron-deficient region, indicating its susceptibility to nucleophilic attack. researchgate.net

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. ekb.eg These descriptors include:

Ionization Energy (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It is related to the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2).

For (S)-4-bromo-N-(1-phenylethyl)benzamide, these reactivity descriptors have been calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Calculated Reactivity Descriptors for (S)-4-bromo-N-(1-phenylethyl)benzamide
DescriptorValue (eV)
Ionization Energy (I)6.74
Electron Affinity (A)1.21
Chemical Hardness (η)2.76
Electronic Chemical Potential (μ)-3.98
Electrophilicity Index (ω)2.86

Simulated Spectroscopic Data for Comparison with Experimental Values

Computational methods are also employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. researchgate.net These simulated spectra are then compared with experimentally obtained spectra to confirm the molecular structure. A good correlation between the theoretical and experimental data provides strong evidence for the correctness of the synthesized compound's structure. For (S)-4-bromo-N-(1-phenylethyl)benzamide, the calculated NMR values have shown good agreement with the experimental NMR values. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PECs)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is important.

While specific potential energy surface (PES) calculations for this compound are not detailed in the provided search results, studies on similar benzamide (B126) derivatives highlight the importance of the dihedral angles between the phenyl rings and the central amide plane. nih.govnih.gov For instance, in N-phenylbenzamide derivatives, the molecule is often twisted, and the degree of this twist affects the crystal packing and intermolecular interactions. nih.gov The conformation is influenced by factors like hydrogen bonding and steric hindrance. nih.gov The study of conformational polymorphism in related molecules like N-[(1S)-1-phenylethyl]benzamide reveals that different conformers can lead to different crystal structures with distinct physical properties. nih.gov

Torsional Scans and Energy Minimization

To understand the conformational flexibility of this compound, torsional scans and energy minimization calculations are performed. These computational methods explore the potential energy surface of the molecule by systematically rotating specific dihedral angles.

For related benzamide derivatives, the conformation is often characterized by the dihedral angles between the central amide plane and the adjacent phenyl rings. In a study of N-(4-Bromo-phenyl)-4-nitro-benzamide, the amide group was found to be twisted by 28.1 (6)° and 31.8 (3)° from the mean planes of the 4-bromo-phenyl and 4-nitro-benzene rings, respectively. nih.gov Similarly, in 4-bromo-N-(2-hydroxy-phenyl)benzamide, the central amide fragment's mean plane forms a dihedral angle of 25.42 (19)° with the bromo-substituted benzene (B151609) ring. nih.gov For 4-Bromo-N-phenylbenzamide, the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°, with the central N-C=O plane being twisted with respect to both rings. nih.gov

In the case of the parent compound, N-[(1S)-1-phenylethyl]benzamide, conformational trimorphism has been observed, where different crystal forms arise from the rotation of the phenyl rings. nih.gov This highlights the importance of torsional flexibility in determining the solid-state packing of such molecules. nih.gov The dihedral angle between the phenyl rings in two of these polymorphs was found to be significantly different, at 23.1 (2)° and 56.2 (1)°. nih.gov

Factors Influencing Molecular Conformation

The conformation of this compound is influenced by a combination of steric hindrance and intramolecular interactions.

Intramolecular Interactions: Intramolecular hydrogen bonds can play a role in stabilizing specific conformations. For instance, in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N-H···O hydrogen bond is observed, which contributes to the planarity of a portion of the molecule. nih.gov While direct evidence for such interactions in this compound from the provided search results is not available, their potential to influence the conformation should be considered. The crystal packing of related benzamides often features intermolecular N-H···O hydrogen bonds, which form chain motifs. nih.govnih.gov

Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the non-linear optical (NLO) properties of this compound and its derivatives. researchgate.net NLO materials are of interest for applications in optoelectronics and photonics. jhuapl.edu

Calculation of Polarizability (α) and Hyperpolarizability (β)

The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field.

DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to compute the polarizability and hyperpolarizability of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues. researchgate.net For a series of these compounds, the calculated hyperpolarizability (β) values ranged from 202.52 to 1096.57 Hartree. researchgate.net

Structure-NLO Property Relationships

The relationship between the molecular structure and the NLO properties is a crucial aspect of designing efficient NLO materials. In the context of this compound analogues, it has been observed that the nature and position of substituents on the aryl rings significantly impact the hyperpolarizability. researchgate.net

Reactivity Studies and Advanced Chemical Transformations

Suzuki Cross-Coupling Reactions of the 4-Bromo Position

The carbon-bromine bond at the 4-position of the benzoyl ring is a prime site for palladium-catalyzed Suzuki cross-coupling reactions. This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures.

The Suzuki-Miyaura coupling has been effectively employed for the arylation of (S)-4-bromo-N-(1-phenylethyl)benzamide. In a notable study, the reaction of (S)-4-bromo-N-(1-phenylethyl)benzamide with a range of arylboronic acids using a Pd(0) catalyst successfully yielded a series of novel (S)-4-aryl-N-(1-phenylethyl)benzamide analogues. researchgate.net This transformation is typically carried out in the presence of a base and a suitable solvent system. The reaction demonstrates broad substrate scope, with various substituted arylboronic acids participating effectively to produce the corresponding biaryl products in moderate to good yields, generally ranging from 62% to 89%. researchgate.net

The general scheme for this transformation is as follows:

General scheme for Suzuki cross-coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide with arylboronic acids

Interactive Data Table: Suzuki Cross-Coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide with Various Arylboronic Acids researchgate.net

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide82
24-Methylphenylboronic acid(S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide85
34-Methoxyphenylboronic acid(S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide89
44-Chlorophenylboronic acid(S)-4'-chloro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide75
54-Nitrophenylboronic acid(S)-4'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide68
62-Thienylboronic acid(S)-N-(1-phenylethyl)-4-(thiophen-2-yl)benzamide62

This method provides a straightforward route to a library of arylated benzamide (B126) analogues, which can be valuable for structure-activity relationship studies in various fields.

The success of the Suzuki cross-coupling reaction is highly dependent on the choice of catalyst and ligands. Palladium catalysts are the most extensively used for this transformation. libretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The efficiency of this process can be significantly influenced by the ligands coordinating to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org While specific ligand optimization studies for 4-bromo-N-(1-phenylethyl)benzamide are not extensively detailed in the available literature, general principles of Suzuki reactions suggest that ligands like triphenylphosphine (B44618) (PPh₃) or more specialized phosphines can be effective. In some cases, ligand-free systems or those employing N-heterocyclic carbene (NHC) ligands have also proven successful for the Suzuki coupling of aryl bromides. nih.govarkat-usa.org

The choice of base and solvent system also plays a crucial role. An appropriate base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). The solvent must be capable of dissolving the reactants and facilitating the reaction; mixtures of organic solvents and water are often used.

Reactions at the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons and an attached proton, making it a potential site for further functionalization, such as N-alkylation and N-acylation, as well as being susceptible to hydrolysis under certain conditions.

While specific literature on the N-alkylation of this compound is scarce, the general reactivity of secondary amides suggests that this transformation is feasible. N-alkylation would typically involve deprotonation of the amide N-H with a strong base to form an amidate anion, followed by reaction with an alkyl halide.

N-acylation of similar benzamide structures has been reported. For instance, the acylation of 4-amino-N-(1-phenylethyl)benzamide with bromoacetyl chloride in the presence of a base like diisopropylethylamine (DIPEA) proceeds to give the corresponding N-acylated product. This suggests that the amide nitrogen of this compound could similarly be acylated using an acyl chloride or anhydride (B1165640) under basic conditions. The reaction would introduce a third substituent on the nitrogen, forming a tertiary amide.

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. This reaction breaks the amide linkage to yield 4-bromobenzoic acid and (1-phenylethyl)amine.

Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of the amine results in the formation of the carboxylic acid and the protonated amine.

Basic Hydrolysis : In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This is followed by the elimination of the amidate anion, which then deprotonates the initially formed carboxylic acid to yield a carboxylate salt and the free amine.

Stereochemical Aspects of Reactions Involving the Chiral (1-phenylethyl) Moiety

The presence of the chiral (1-phenylethyl) group introduces a stereogenic center into the molecule. This has important implications for reactions that could potentially affect this center or be influenced by its stereochemistry.

Reactions occurring at the 4-bromo position or the amide nitrogen, under standard Suzuki or N-acylation/alkylation conditions, are not expected to directly affect the stereochemistry at the chiral center of the (1-phenylethyl) moiety, as this center is not directly involved in the reaction. Therefore, if a single enantiomer of (S)- or (R)-4-bromo-N-(1-phenylethyl)benzamide is used as the starting material, the chirality is expected to be retained in the product. This is exemplified in the Suzuki coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide, which yields the corresponding (S)-arylated analogues. researchgate.net

However, the chiral moiety can influence the stereochemical outcome of reactions at adjacent positions or in the formation of new stereocenters. While specific examples involving this compound are limited, studies on other chiral amides demonstrate the principle of stereocontrol. For instance, intramolecular C-H amination reactions have been shown to proceed with high regio- and stereocontrol, guided by a chiral catalyst and the stereochemistry of the starting material. nih.gov Similarly, reactions of chiral N-substituted azetidinones with aldehydes have demonstrated effective remote 1,5-stereocontrol. nih.gov These examples highlight the potential for the chiral (1-phenylethyl) group in this compound to act as a chiral auxiliary, directing the stereochemical course of more complex transformations.


Diastereoselectivity in Synthetic Steps

The synthesis of this compound inherently involves stereochemistry due to the chiral nature of the (S)-1-phenylethylamine starting material. The formation of the amide bond between 4-bromobenzoic acid and (S)-1-phenylethanamine using coupling reagents like titanium tetrachloride proceeds in high yield, directly incorporating the chiral center into the final molecule. researchgate.net The presence of this pre-existing stereocenter is crucial as it can direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselection.

The (S)-1-phenylethylamine moiety acts as a chiral auxiliary, a well-established strategy in asymmetric synthesis. nih.gov This group influences the spatial arrangement of reactants approaching the molecule, favoring the formation of one diastereomer over another. For instance, in conjugate addition reactions, chiral lithium amides derived from (S)-α-phenylethylamine can achieve total control of the stereochemistry. nih.govmdpi.com While the amide C-N bond in this compound can exhibit restricted rotation, leading to rotamers, the chirality of the phenylethyl group makes these rotamers diastereomeric rather than enantiomeric. mdpi.com

Research into related chiral tertiary amides has shown that the chiral group, such as the 1-phenylethyl substituent, restricts the rotation of other groups within the molecule, influencing the conformational equilibrium. semanticscholar.org This control is fundamental for creating complex molecules with specific three-dimensional structures. The effectiveness of (S)-1-phenylethylamine as a chiral auxiliary has been demonstrated in the synthesis of various biologically active compounds, including piperidin-2-ones and alkaloids, where it directs the formation of the desired stereoisomer. nih.gov

Table 1: Diastereoselective Synthesis Methods Involving (S)-1-phenylethylamine Derivatives
Reaction TypeChiral Reagent/AuxiliaryKey OutcomeReference
Amide Synthesis(S)-1-phenylethanamineDirect formation of chiral amide (S)-4-bromo-N-(1-phenylethyl)benzamide. researchgate.net
Conjugate AdditionLithium (S)-N-benzyl-N-(α-methylbenzyl)amideHigh diastereoselectivity in the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov
Aldol ReactionN-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-oneHigh yield and anti-aldol selectivity. nih.gov
Ring Opening of ImidazolidineN,N'-ethylene-bis[(S)-1-phenylethyl]amine derivativeFormation of chiral symmetrically N,N'-trisubstituted-1,3-diamides. semanticscholar.org

Atropisomerism and Orientational Chirality

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org In molecules like this compound, restricted rotation can occur around the C-N bonds, particularly the Ar–C(O) and the N–C(O) bonds, which have partial double bond character. wikipedia.orgacs.org This phenomenon can lead to stable, isolable rotational isomers (rotamers). wikipedia.org The study of C–N axial chirality in amides and anilides is a significant area of research, with applications in pharmaceuticals and materials science. nih.govnih.gov The energy barrier to rotation determines whether the atropisomers can be isolated, with a half-life of at least 1000 seconds at a given temperature being a common benchmark for stability. wikipedia.org

A more subtle and novel form of stereoisomerism is orientational chirality . This concept was explored in a study involving a related compound, (S)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide. nih.gov Orientational chirality describes how a remote chiral center, like the C(sp³) carbon of the 1-phenylethyl group, can control the spatial orientation of other parts of the molecule through space. nih.gov The chiral amide auxiliary was found to be highly effective in controlling the rotational position of the naphthalene (B1677914) ring system, leading to distinct and stable orientational isomers. nih.gov This differs from traditional atropisomerism by focusing on the steric interaction between a chiral center and a remote functional group, creating multiple, distinct orientations that can be selectively synthesized. nih.gov While not yet explicitly documented for this compound itself, the principles suggest it could exhibit similar complex stereochemical behavior.

Table 2: Concepts in Advanced Stereochemistry
ConceptDescriptionRelevance to this compound
AtropisomerismStereoisomerism resulting from hindered rotation around a single bond, leading to axially chiral molecules. wikipedia.orgPotential for stable rotamers due to restricted rotation around the C(aryl)-C(O) and N-C(O) bonds. wikipedia.orgthieme-connect.com
Orientational ChiralityA form of chirality where a remote chiral center controls the spatial orientation of a functional group through non-bonded interactions. nih.govThe (S)-1-phenylethyl group could potentially control the orientation of the 4-bromobenzoyl group, leading to distinct diastereomeric conformers. nih.gov

Novel Reactions: Ring-Opening of 2H-Azirines with Carboxylic Acids

2H-Azirines are highly strained, three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. acs.org Their ring strain allows them to undergo various ring-opening reactions, providing access to complex nitrogen-containing molecules. acs.orgnih.gov A notable transformation is their reaction with carboxylic acids.

In this reaction, the carboxylic acid adds to the 2H-azirine, leading to the opening of the strained ring. nih.govcolab.ws Studies on 2H-azirine-2-phosphine oxides have shown that their reaction with carboxylic acids yields phosphorylated ketamides. nih.govcolab.ws The process can be catalyzed by a Brønsted acid, which activates the azirine ring, facilitating a regioselective nucleophilic attack. rsc.org This methodology represents a powerful way to construct complex amide structures.

While this compound has not been directly used in published examples of this specific reaction, the chemistry is highly relevant. The general transformation is:

2H-Azirine + R-COOH → Acyloxy-enamine or Keto-amide

This reaction pathway offers a novel synthetic route to elaborate amide structures. For instance, a custom carboxylic acid could be reacted with a 2H-azirine, and the resulting intermediate could then be coupled with (S)-1-phenylethylamine to generate analogues of this compound with diverse functionalities. This approach highlights the potential for creating new, complex chiral amides by combining the reactivity of 2H-azirines with the stereodirecting influence of chiral amines.

Table 3: Ring-Opening Reactions of 2H-Azirines
ReactantConditions/CatalystProduct TypeReference
Carboxylic AcidsSolid-phase amine mediationPhosphorylated Ketamides nih.govcolab.ws
2-MercaptopyridinesBrønsted AcidImidazo[1,2-a]pyridines rsc.org
ThiolsCatalyst-free, aqueous solutionDithiol adducts (Amino Amides) acs.org

Potential Applications in Non Biological Chemical Systems

Role as a Synthetic Intermediate for Complex Molecular Architectures

The presence of a bromo-aromatic moiety renders 4-bromo-N-(1-phenylethyl)benzamide an excellent substrate for a variety of cross-coupling reactions, enabling the construction of more elaborate and functionalized molecular structures.

The inherent chirality of this compound, originating from the 1-phenylethyl group, makes it a prime candidate for the synthesis of enantiomerically pure, complex three-dimensional structures. While direct reports on the use of this specific molecule for creating multilayer 3D targets are not prevalent, the principles of stereoselective synthesis and the documented behavior of similar chiral amides suggest a strong potential. The combination of its chirality and the reactive bromine handle allows for its incorporation into larger, well-defined architectures where control over the spatial arrangement of substituents is paramount. This is foundational in the development of chiral materials with specific optical or recognition properties.

A key synthetic strategy involves the use of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide as a precursor in palladium-catalyzed reactions. For instance, the Suzuki-Miyaura coupling reaction allows for the substitution of the bromine atom with a wide range of aryl groups, effectively extending the molecular framework and introducing new functionalities. researchgate.net This method provides a pathway to construct complex bi-aryl structures and other extended π-systems from the foundational chiral benzamide (B126).

Table 1: Synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide Analogues via Suzuki-Miyaura Coupling researchgate.net

EntryAryl Boronic AcidProductYield (%)
5aPhenylboronic acid(S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide89
5b4-Methylphenylboronic acid(S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide85
5c4-Methoxyphenylboronic acid(S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide82
5d4-Fluorophenylboronic acid(S)-4'-fluoro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide78
5e4-Chlorophenylboronic acid(S)-4'-chloro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide75
5f4-(Trifluoromethyl)phenylboronic acid(S)-N-(1-phenylethyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide72
5gNaphthalene-1-boronic acid(S)-4-(naphthalen-1-yl)-N-(1-phenylethyl)benzamide68
5h9-Anthracenylboronic acid(S)-4-(anthracen-9-yl)-N-(1-phenylethyl)benzamide65
5iPyrene-1-boronic acid(S)-4-(pyren-1-yl)-N-(1-phenylethyl)benzamide62

This table showcases the versatility of this compound as a synthetic intermediate in creating a diverse library of complex chiral molecules.

The ability to introduce a variety of functional groups onto the this compound scaffold through cross-coupling reactions opens the door to the synthesis of advanced organic materials with tailored properties. The resulting complex molecules, bearing extended π-conjugated systems, are of significant interest for applications in materials science, such as organic electronics and nonlinear optics. For example, the synthesis of derivatives containing moieties like anthracene (B1667546) and pyrene (B120774) points towards the development of materials with specific photophysical properties. researchgate.net The non-linear optical (NLO) behavior of some of the synthesized analogues has been noted, with certain derivatives exhibiting high hyperpolarizability, a key characteristic for NLO materials. researchgate.net

Supramolecular Chemistry and Crystal Engineering

The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions governs the self-assembly of this compound in the solid state, making it a subject of interest in supramolecular chemistry and crystal engineering.

The amide functionality within this compound is a robust hydrogen bond donor (N-H) and acceptor (C=O). This directional and specific interaction is a primary driving force in the self-assembly of these molecules in the crystalline state. In numerous crystal structures of related benzamides, the formation of intermolecular N-H···O hydrogen bonds is a recurring and dominant motif. nih.govnih.govnih.gov These interactions typically lead to the formation of one-dimensional chains or tapes. For instance, in the crystal structure of the closely related 4-bromo-N-phenylbenzamide, molecules are linked by N-H···O hydrogen bonds to form chains that extend along a specific crystallographic axis. nih.govnih.gov The chirality of the 1-phenylethyl group in this compound is expected to influence the packing of these hydrogen-bonded chains, potentially leading to the formation of helical or other complex chiral supramolecular structures. The study of conformational trimorphism in N-[(1S)-1-phenylethyl]benzamide demonstrates how subtle changes in molecular conformation can lead to different packing arrangements of these hydrogen-bonded chains. nih.gov

Table 2: Key Non-Covalent Interactions in Benzamide Derivatives

Interaction TypeDescriptionSignificance in Crystal Packing
N-H···O Hydrogen Bond A strong, directional interaction between the amide proton and the carbonyl oxygen of a neighboring molecule.Primary driving force for self-assembly, often leading to the formation of one-dimensional chains or tapes. nih.govnih.govnih.gov
C-H···π Interaction An interaction between a C-H bond and the electron cloud of an aromatic ring.Contributes to the overall stability of the crystal lattice by linking adjacent molecular chains or layers. nih.govnih.gov
π-π Stacking Attractive, non-covalent interactions between aromatic rings.Influences the packing efficiency and can affect the electronic properties of the material.
Halogen Bonding A non-covalent interaction involving a halogen atom (in this case, bromine) as an electrophilic species.Can provide additional directional control over the crystal architecture.

This table summarizes the key intermolecular forces that govern the supramolecular assembly of this compound and related compounds, highlighting their importance in crystal engineering.

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Protocols

The current synthesis of 4-bromo-N-(1-phenylethyl)benzamide often involves reagents and conditions that are not environmentally benign. For instance, one established method utilizes titanium tetrachloride (TiCl4) as a coupling reagent to react 4-bromobenzoic acid and (S)-1-phenylethanamine. researchgate.net While this method achieves a high yield of 93%, the use of TiCl4 and pyridine (B92270) as a solvent presents environmental and safety concerns. researchgate.net

Future research should prioritize the development of greener synthetic alternatives. This could involve exploring enzyme-catalyzed reactions, which operate under mild conditions and are highly selective. Another avenue is the use of solvent-free or aqueous reaction media to reduce volatile organic compound (VOC) emissions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. The development of a rapid, eco-friendly technique for the formation of N-bromo and N-iodo reagents by reacting N-chloro derivatives with inorganic bromide and iodide salts presents a promising direction for more sustainable halogenating processes. acs.org

Comprehensive Mechanistic Investigations of Complex Transformations

While the synthesis of this compound has been established, a deep mechanistic understanding of its formation and subsequent transformations is an area ripe for investigation. For example, the Pd(0) catalyzed Suzuki-Miyaura cross-coupling reaction used to create analogues of this compound by reacting it with various aryl boronic acids warrants further study. researchgate.net Investigating the intricate details of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, could lead to the optimization of reaction conditions and the development of more efficient catalysts.

Furthermore, exploring the mechanism of action of related bromoacetylated benzamides, which involves interaction with specific molecular targets, could provide valuable insights. Understanding these interactions at a molecular level is crucial for designing new derivatives with tailored biological activities.

Exploration of Novel Catalytic Applications

The inherent reactivity of the bromine atom and the amide linkage in this compound suggests its potential use in catalysis. Research has already demonstrated the use of a Pd(0) catalyst for the arylation of this compound. researchgate.net Future studies could explore the use of this compound and its derivatives as ligands for various metal catalysts. The stereogenic center in the 1-phenylethyl group could be exploited for asymmetric catalysis, a field of immense importance in the synthesis of chiral molecules.

Additionally, the benzamide (B126) moiety is a recognized bioactive skeleton found in compounds with a range of pharmaceutical activities. nih.gov This opens the door to investigating the potential of this compound and its analogues as organocatalysts or as scaffolds for the development of new catalysts with potential applications in medicinal chemistry. ontosight.ai

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) studies have already been employed to compute the optimized geometries, frontier molecular orbitals, and other electronic properties of (S)-4-bromo-N-(1-phenylethyl)benzamide. researchgate.net The calculated NMR values from these studies have shown good agreement with experimental data. researchgate.net

Future computational work could expand on these initial studies. Advanced modeling techniques can be used to:

Predict the outcomes of various chemical reactions involving this compound.

Screen for potential catalytic activity by simulating its interaction with different substrates and transition metals.

Elucidate complex reaction mechanisms in greater detail than is possible through experimental methods alone.

Predict physical and chemical properties of novel, yet-to-be-synthesized derivatives.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-N-(1-phenylethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) bromination of benzamide derivatives using N-bromosuccinimide (NBS) under controlled conditions, followed by (2) coupling with 1-phenylethylamine via an amide bond formation. Refluxing in anhydrous dichloromethane with a coupling agent like EDCI/HOBt is recommended to improve yield . Recrystallization in methanol or ethanol ensures purity (>95%) .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. For example, bond-length data (e.g., C–Br: ~1.89 Å) and torsion angles (e.g., dihedral angles between aromatic rings) can validate the structure . Complementary techniques include 1^1H/13^{13}C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and FT-IR (amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., herringbone vs. π-stacking arrangements) may arise from crystallization solvents or temperature. Comparative analysis using datasets collected at 100–150 K (to minimize thermal motion artifacts) and refinement with SHELXTL/PLATON software can resolve such issues. For example, the C–N–C angle in the amide group should align with values reported for analogous benzamides (e.g., 126.7° in 4-bromo-N-phenylbenzamide) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine substituent enables Suzuki-Miyaura or Ullmann couplings. Catalytic systems like Pd(PPh3_3)4_4/K2_2CO3_3 in THF at 80°C yield biaryl derivatives. Steric hindrance from the 1-phenylethyl group necessitates longer reaction times (24–48 hrs) compared to simpler benzamides. Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures completion .

Q. How do electronic effects of substituents influence biological activity?

  • Methodological Answer : The electron-withdrawing bromine and amide groups enhance electrophilicity, potentially increasing interactions with enzyme active sites (e.g., bacterial PPTases). Comparative studies with chloro or fluoro analogs (e.g., 4-chloro-N-(1-phenylethyl)benzamide) using enzyme inhibition assays (IC50_{50} values) and molecular docking (AutoDock Vina) can quantify substituent effects .

Q. What techniques validate purity in the presence of byproducts like dehalogenated analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) detects trace dehalogenated byproducts (e.g., [M+H]+^+ at m/z 298.08 vs. 298.08 calculated). HPLC with a C18 column (acetonitrile/water gradient) coupled with diode-array detection (DAD) at 254 nm identifies impurities. A purity threshold of ≥98% is recommended for pharmacological assays .

Data Contradiction and Analysis

Q. How to address conflicting NMR data between synthetic batches?

  • Methodological Answer : Batch variations may arise from residual solvents (e.g., DMF) or tautomerism in the amide group. Standardize deuterated solvent choice (CDCl3_3 vs. DMSO-d6_6) and temperature (25°C) during analysis. For ambiguous peaks, 2D NMR (HSQC, HMBC) clarifies connectivity. For example, HMBC correlations between the amide NH and adjacent carbons confirm regiochemistry .

Q. Why do crystallographic and computational (DFT) bond lengths differ?

  • Methodological Answer : Gas-phase DFT models (e.g., B3LYP/6-311G**) neglect crystal packing forces, leading to slight deviations (e.g., 0.02–0.05 Å in C–Br bonds). Hybrid QM/MM approaches incorporating intermolecular interactions (e.g., Hirshfeld surface analysis) improve agreement with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.